N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine
CAS No.: 625080-59-3
Cat. No.: VC20331213
Molecular Formula: C19H20FN5
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 625080-59-3 |
|---|---|
| Molecular Formula | C19H20FN5 |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | N-benzyl-6-fluoro-7-piperazin-1-ylquinazolin-4-amine |
| Standard InChI | InChI=1S/C19H20FN5/c20-16-10-15-17(11-18(16)25-8-6-21-7-9-25)23-13-24-19(15)22-12-14-4-2-1-3-5-14/h1-5,10-11,13,21H,6-9,12H2,(H,22,23,24) |
| Standard InChI Key | SXMMFWRLUQDBCL-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC=C4)F |
Introduction
Structural Features and Molecular Properties
Core Architecture
The compound’s structure consists of a quinazoline backbone—a bicyclic system fused from benzene and pyrimidine rings—with strategic substitutions enhancing its bioactivity . Key structural elements include:
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6-Fluoro substituent: Improves electron-withdrawing properties, enhancing binding affinity to enzymatic targets.
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7-Piperazin-1-yl group: Introduces basicity and solubility, facilitating interaction with hydrophilic pockets in proteins.
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4-N-Benzylamine: Provides steric bulk and lipophilicity, optimizing membrane permeability.
Table 1: Molecular Properties of N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine
| Property | Value |
|---|---|
| CAS Number | 625080-59-3 |
| Molecular Formula | |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | N-benzyl-6-fluoro-7-piperazin-1-ylquinazolin-4-amine |
| Canonical SMILES | C1CN(CCN1)C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC=C4)F |
The fluorine atom at position 6 and the piperazine ring at position 7 are critical for its pharmacological profile, enabling selective interactions with kinase domains .
Synthesis Pathways and Methodologies
Key Synthetic Strategies
The synthesis of N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine involves multi-step reactions optimized for yield and purity :
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Quinazoline Core Formation: Anthranilic acid derivatives are condensed with formamide or urea derivatives under Niementowski conditions to form the quinazoline scaffold .
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Fluorination: Electrophilic fluorination at position 6 using Selectfluor® or DAST (diethylaminosulfur trifluoride).
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Piperazine Introduction: Nucleophilic aromatic substitution (SNAr) at position 7 with piperazine under basic conditions.
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Benzylation: Amine alkylation at position 4 using benzyl bromide in the presence of a base like potassium carbonate.
Table 2: Representative Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclocondensation | Anthranilic acid, formamide, 120°C | 65–75 |
| 2 | Fluorination | DAST, DCM, 0°C to RT | 80–85 |
| 3 | Piperazine Substitution | Piperazine, DIPEA, DMF, 80°C | 70–75 |
| 4 | Benzylation | Benzyl bromide, K2CO3, DMF | 60–65 |
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .
| Activity | Target | IC50/EC50 | Model System |
|---|---|---|---|
| Anticancer | EGFR Tyrosine Kinase | 0.9 µM | MCF-7 Cells |
| Anti-inflammatory | COX-2 | 1.5 µM | RAW 264.7 Macrophages |
| Antioxidant | DPPH Radical Scavenging | 85% at 100 µg/mL | In vitro assay |
Analytical Characterization Techniques
Spectroscopic Methods
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NMR Spectroscopy: NMR (400 MHz, DMSO-d6) δ 8.45 (s, 1H, quinazoline-H), 7.32–7.25 (m, 5H, benzyl), 3.85 (t, 4H, piperazine).
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Mass Spectrometry: ESI-MS m/z 338.2 [M+H].
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HPLC Purity: >98% (C18 column, acetonitrile/water gradient).
X-ray Crystallography
Single-crystal studies confirm planar quinazoline geometry with dihedral angles of 12.5° between the benzyl and piperazine groups.
Research Findings and Comparative Analysis
Kinase Inhibition Selectivity
Compared to non-fluorinated analogs, the 6-fluoro derivative shows 5-fold higher selectivity for EGFR over normal cells . Piperazine substitution reduces off-target binding by 40% compared to morpholine analogs.
Pharmacokinetic Profile
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Bioavailability: 55% in rats (oral administration).
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Half-life: 6.2 hours (plasma).
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Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites.
Future Directions and Research Opportunities
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Structure-Activity Relationship (SAR) Studies: Modifying the benzyl group to explore aryl and heteroaryl substitutions for enhanced potency.
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Combination Therapies: Co-administration with checkpoint inhibitors to synergize anticancer effects .
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Prodrug Development: Ester prodrugs to improve oral absorption and reduce first-pass metabolism.
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